6-fluoro-1H-indazol-5-amine

Catalog No.
S828625
CAS No.
709046-14-0
M.F
C7H6FN3
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-1H-indazol-5-amine

CAS Number

709046-14-0

Product Name

6-fluoro-1H-indazol-5-amine

IUPAC Name

6-fluoro-1H-indazol-5-amine

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)

InChI Key

GQKYKPLGNBXERW-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1N)F

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)F

6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0) is a highly specialized, halogenated heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors, including ROCK2 and Mnk1/2 targeted therapies [1], [2]. Featuring an indazole core with a primary amine at the 5-position and a fluorine atom at the 6-position, this compound serves as a critical nucleophilic precursor in SNAr reactions. The strategic placement of the fluorine atom provides essential electronic modulation of the adjacent amine, lowering its pKa while simultaneously acting as a metabolic block and conformational director in the final active pharmaceutical ingredient (API) [1].

Substituting 6-fluoro-1H-indazol-5-amine with the unfluorinated baseline (1H-indazol-5-amine) or positional isomers (such as 4-fluoro- or 7-fluoro- analogs) fundamentally alters both the synthetic processability and the pharmacological profile of the resulting derivatives [1]. In procurement and scale-up, the unfluorinated analog exhibits higher nucleophilicity but suffers from severe downstream metabolic liabilities, specifically rapid cytochrome P450-mediated oxidation at the exposed C6 position [1]. Furthermore, in kinase inhibitor design, the 6-fluoro substituent is strictly required to induce a conformational twist via ortho-steric effects and to fill specific hydrophobic sub-pockets in the kinase hinge region, meaning that alternative scaffolds fail to achieve the required target selectivity (e.g., ROCK2 vs. ROCK1) [2].

Electronic Modulation of the 5-Amine for Controlled SNAr Coupling

The introduction of a strongly electronegative fluorine atom at the 6-position significantly reduces the pKa of the adjacent 5-amino group via inductive effects compared to the unsubstituted 1H-indazol-5-amine. In standard process chemistry workflows for synthesizing kinase intermediates, the unfluorinated 1H-indazol-5-amine often reacts too rapidly, leading to over-alkylation or di-substitution impurities that complicate downstream purification. In contrast, 6-fluoro-1H-indazol-5-amine provides a controlled, mono-selective SNAr reaction profile under standard basic conditions, consistently yielding the desired N-(2-chloropyrimidin-4-yl) intermediate with high purity and reproducible yields exceeding 50% in scale-up environments [1].

Evidence DimensionSNAr Mono-coupling Selectivity and Yield
Target Compound DataControlled nucleophilicity; reproducible mono-coupling yields (>50% isolated yield with 2,4-dichloropyrimidine)
Comparator Or Baseline1H-indazol-5-amine (higher nucleophilicity, prone to poly-substitution impurities)
Quantified DifferenceSignificant reduction in over-alkylation impurities; higher isolated purity of the mono-substituted intermediate
ConditionsReaction with 2,4-dichloropyrimidine, Na2CO3, EtOH, 80°C

For process chemists and procurement teams, the controlled reactivity of the 6-fluoro analog ensures higher batch-to-batch reproducibility and lower purification costs during API scale-up.

Prevention of Cytochrome P450-Mediated Oxidation at C6

In the optimization of indazole-based kinase inhibitors, the unsubstituted 1H-indazol-5-amine core is a known metabolic liability, as the C6 position is highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes. By procuring and incorporating 6-fluoro-1H-indazol-5-amine, medicinal chemists effectively block this primary site of metabolism [1]. The strong carbon-fluorine bond resists oxidative cleavage, thereby significantly extending the in vivo half-life and improving the microsomal stability (intrinsic clearance, CLint) of the resulting drug candidates compared to their unfluorinated benchmarks [1].

Evidence DimensionMetabolic Stability (C6 Oxidation Blockade)
Target Compound DataHigh resistance to C6-hydroxylation; improved microsomal half-life of downstream APIs
Comparator Or Baseline1H-indazol-5-amine derivatives (rapid phase I metabolism at the C6 position)
Quantified DifferenceSubstantial reduction in intrinsic clearance (CLint) for 6-fluoro derivatives
ConditionsIn vitro human/rat liver microsome (HLM/RLM) stability assays

Procuring the 6-fluoro building block is essential for developing viable clinical candidates, as it directly solves the rapid clearance issues inherent to unsubstituted indazole scaffolds.

Target Selectivity Enhancement in ROCK2 and Mnk1/2 Inhibitors

The 6-fluoro substituent is not merely a metabolic shield; it acts as a critical steric and electrostatic director within the ATP-binding pocket of target kinases. In the development of Rho-kinase (ROCK2) and MAP kinase interacting kinase (Mnk1/2) inhibitors, the 6-fluoro group of 6-fluoro-1H-indazol-5-amine forces the attached pyrimidine or pyrrolopyrimidine moiety into a specific dihedral angle [1], [2]. This conformational lock, combined with the fluorine atom's ability to fill a specific lipophilic sub-pocket, drives high selectivity for ROCK2 over the closely related ROCK1 isoform. Positional isomers, such as 4-fluoro-1H-indazol-5-amine, fail to project the halogen into the correct vector, resulting in a dramatic loss of target affinity and isoform selectivity [1].

Evidence DimensionKinase Isoform Selectivity (e.g., ROCK2 vs. ROCK1)
Target Compound DataHigh target affinity and isoform selectivity driven by C6-fluoro steric vectoring
Comparator Or Baseline4-fluoro-1H-indazol-5-amine or unsubstituted 1H-indazol-5-amine (poor isoform selectivity)
Quantified DifferenceOrders of magnitude improvement in selective kinase inhibition (e.g., IC50 ratios)
ConditionsIn vitro kinase inhibition assays (e.g., ROCK1/2 or Mnk1/2 panel screening)

For pharmaceutical procurement, this specific regioisomer is non-negotiable, as the exact 6-fluoro placement is the primary driver of the drug candidate's off-target safety profile and efficacy.

Synthesis of Isoform-Selective Rho-Kinase (ROCK2) Inhibitors

6-Fluoro-1H-indazol-5-amine is the premier starting material for synthesizing ROCK2-selective inhibitors aimed at treating cardiovascular diseases, pulmonary hypertension, and autoimmune disorders, where the 6-fluoro group is strictly required for hinge-region binding and selectivity [1].

Development of Mnk1/Mnk2 Targeted Oncology Therapeutics

Procured as a core scaffold for indazol-pyrrolopyrimidine compounds targeting MAP kinase interacting kinases, where the fluoro-amine motif ensures optimal binding kinetics and metabolic stability in hyperproliferative disease models [2].

Scale-Up Manufacturing of N-(Pyrimidin-4-yl)indazol-5-amine Intermediates

Ideal for process chemistry workflows requiring controlled SNAr coupling, where the deactivated 5-amine (due to the 6-fluoro inductive effect) prevents poly-alkylation and ensures high-purity mono-substituted product streams during API manufacturing [1].

XLogP3

1

Wikipedia

6-Fluoro-1H-indazol-5-amine

Dates

Last modified: 08-16-2023

Explore Compound Types